molecular formula C6H13NO B13055681 (3S)-3,5-Dimethylmorpholine

(3S)-3,5-Dimethylmorpholine

Cat. No.: B13055681
M. Wt: 115.17 g/mol
InChI Key: MDKHWJFKHDRFFZ-ZBHICJROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3,5-Dimethylmorpholine is a chiral morpholine derivative characterized by the presence of two methyl groups at the 3rd and 5th positions of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3,5-Dimethylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1,2-diaminoethane with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, leading to the formation of the morpholine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (3S)-3,5-Dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base or catalyst.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced morpholine derivatives.

    Substitution: Various N-substituted morpholine derivatives.

Scientific Research Applications

(3S)-3,5-Dimethylmorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3,5-Dimethylmorpholine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Morpholine: The parent compound without the methyl substitutions.

    N-Methylmorpholine: A derivative with a single methyl group on the nitrogen atom.

    2,6-Dimethylmorpholine: A structural isomer with methyl groups at the 2nd and 6th positions.

Uniqueness: (3S)-3,5-Dimethylmorpholine is unique due to its specific chiral configuration and the positioning of the methyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(3S)-3,5-dimethylmorpholine

InChI

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m0/s1

InChI Key

MDKHWJFKHDRFFZ-ZBHICJROSA-N

Isomeric SMILES

C[C@H]1COCC(N1)C

Canonical SMILES

CC1COCC(N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.